molecular formula C20H18N2O5 B2743930 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate CAS No. 903868-73-5

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2743930
CAS No.: 903868-73-5
M. Wt: 366.373
InChI Key: ZSNYPGVETONUDD-YVLHZVERSA-N
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Description

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate features a benzofuran core with a conjugated pyridinylmethylidene group at position 2, a methyl substituent at position 4, and a morpholine-4-carboxylate ester at position 6 (Figure 1). The (2Z) stereochemistry denotes the spatial arrangement of the double bond between the benzofuran and pyridinyl groups, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-9-15(26-20(24)22-5-7-25-8-6-22)11-16-18(13)19(23)17(27-16)10-14-3-2-4-21-12-14/h2-4,9-12H,5-8H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYPGVETONUDD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a benzofuran core and a pyridine moiety, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Structural Features

The compound is characterized by:

  • Benzofuran Core : Known for various biological activities.
  • Pyridine Group : Implicated in interactions with biological targets.
  • Morpholine Moiety : Enhances solubility and bioavailability.

The biological activity of the compound is influenced by its ability to interact with various biological macromolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It may bind to receptors, modulating signal transduction pathways.
  • Cytotoxic Effects : Demonstrated cytotoxicity against cancer cell lines through apoptosis induction.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, demonstrating IC50 values indicative of significant activity:

CompoundCell LineIC50 (μM)
6aHCT1169.71 ± 1.9
6bMIA PaCa27.48 ± 0.6
6cMIA PaCa23.27 ± 1.1

These findings suggest that the compound may possess anticancer properties through mechanisms involving the inhibition of glycogen synthase kinase 3β (GSK3β), leading to apoptosis in targeted cancer cells .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes, including:

  • Tyrosinase : Essential for melanin production; inhibition can affect pigmentation disorders.

In vitro studies reported IC50 values for tyrosinase inhibition ranging from 11 μM to 15 μM for related compounds .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Benzofuran Core : Cyclization reactions under acidic or basic conditions.
  • Pyridine Ring Introduction : Condensation reactions with appropriate aldehydes.
  • Final Esterification : Using coupling reagents to form the morpholine ester.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of derivatives related to this compound. For example:

  • Cytotoxicity Assessment : Compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines.
  • Molecular Docking Studies : These studies indicated strong binding affinities with GSK3β and other targets, correlating with observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural Features of Analogs
Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Functional Groups Molecular Weight (g/mol) XLogP3 Reference
Target Compound Benzofuran Pyridin-3-ylmethylidene Morpholine-4-carboxylate Ester, pyridine 411.4 (calculated) ~2.9 (estimated)
[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-... morpholine-4-carboxylate Benzofuran 3,4-Dimethoxybenzylidene Morpholine-4-carboxylate Ester, methoxy 411.4 2.9
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-... 4-methoxybenzenesulfonate Benzofuran Pyridin-3-ylmethylidene 4-Methoxybenzenesulfonate Sulfonate ester, pyridine 456.4 (estimated) ~3.2 (estimated)
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-... thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine 2-Fluoro-4-methoxybenzylidene Methyl carboxylate Thiazole, pyrimidine 468.49 N/A

Key Observations :

  • Position 2 Substituents: Replacing the pyridinyl group (target compound) with a 3,4-dimethoxyphenyl group () increases hydrophobicity (higher XLogP3) but may reduce hydrogen-bonding capacity due to the absence of a pyridine nitrogen.
  • Position 6 Substituents : The morpholine carboxylate in the target compound and its dimethoxy analog () provides moderate solubility via the morpholine oxygen, whereas the sulfonate ester in ’s compound improves aqueous solubility but may reduce membrane permeability .

Physicochemical and Structural Properties

Table 2: Calculated Properties and Crystallographic Data
Compound Molecular Weight (g/mol) Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Crystal System Reference
Target Compound 411.4 7 5 83.5 N/A
Dimethoxy Analog () 411.4 7 5 83.5 N/A
Sulfonate Ester Analog () ~456.4 8 6 ~105 N/A
Thiazolo-pyrimidine () 468.49 5 4 92.7 Triclinic (P1)

Key Observations :

  • Polar Surface Area : The sulfonate ester analog () has a higher polar surface area (~105 Ų vs. 83.5 Ų for the target compound), suggesting enhanced solubility but reduced blood-brain barrier penetration .
  • Crystallography : The thiazolo-pyrimidine analog () crystallizes in a triclinic system (space group P1) with Z=4, indicating complex packing influenced by fluorine and sulfur interactions .

Hydrogen Bonding and Conformational Analysis

  • Dimethoxy Analog () : The 3,4-dimethoxyphenyl group introduces additional hydrogen bond acceptors (methoxy oxygens), which may enhance binding to aromatic residues in proteins .

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